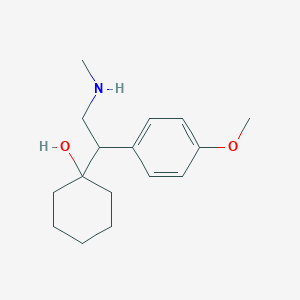

N-Desmethylvenlafaxine

描述

Cytochrome P450-Mediated N-Demethylation of Venlafaxine

The N-demethylation of venlafaxine to form NDV is primarily catalyzed by specific cytochrome P450 enzymes. Research using human liver microsomes and expressed cytochromes has identified CYP3A4 and CYP2C19 as the main enzymes responsible for this biotransformation. Following absorption, venlafaxine undergoes extensive presystemic metabolism in the liver, primarily through CYP2D6-mediated O-demethylation, but can also undergo N-demethylation mediated by CYP2C9, CYP2C19, and CYP3A4 to form this compound.

Studies using chemical inhibition techniques have confirmed the role of CYP3A4 in venlafaxine N-demethylation. For instance, ketoconazole, a potent inhibitor of CYP3A4, significantly reduces NDV production, although its inhibitory activity is not as pronounced as observed with pure CYP3A substrates. Additionally, NDV formation has been shown to be reduced by 42% when treated with a polyclonal rabbit antibody against rat liver CYP3A1, further supporting the involvement of CYP3A enzymes.

While CYP3A4 plays a significant role, detailed in vitro studies with expressed cytochromes have demonstrated that NDV is formed by multiple enzymes, including CYP2C9, CYP2C19, and CYP3A4. Among these, the highest intrinsic clearance (Vmax/Km ratio) for NDV formation was attributed to CYP2C19 and the lowest to CYP3A4. However, due to the high in vivo abundance of CYP3A isoforms in the human liver, this enzyme family likely plays a more substantial role in NDV formation than might be suggested by its intrinsic clearance values alone.

Selective serotonin reuptake inhibitors (SSRIs) can significantly impact NDV formation through inhibition of the responsible CYP enzymes. For example, fluvoxamine at a concentration of 20 μM decreased NDV production by 46%. This interaction highlights the potential for clinically significant drug-drug interactions involving venlafaxine metabolism.

Table 2: Cytochrome P450 Enzymes Involved in this compound Formation

Role of CYP2D6 Genetic Polymorphisms in Metabolic Rate Variability

The CYP2D6 enzyme, while not directly involved in NDV formation, plays a crucial role in determining the balance between O-demethylation and N-demethylation pathways of venlafaxine metabolism. The CYP2D6 gene on chromosome 22q13.2 is highly polymorphic, with alleles encoding enzymes with decreased activity including *10, *17, and *41.

Multiple studies have demonstrated that individuals with reduced CYP2D6 function exhibit altered venlafaxine metabolism patterns, with significant implications for NDV levels. Patients with the CYP2D6 poor metabolizer (PM) phenotype show markedly higher levels of NDV compared to extensive metabolizers (EM). Specifically, serum concentration of NDV was found to be 5.5-fold higher in heterozygous extensive metabolizers (HEMs) and an impressive 22-fold higher in PMs than in EMs.

This increase in NDV concentration in CYP2D6 poor metabolizers is believed to result from a metabolic shift. With the primary O-demethylation pathway impaired due to reduced CYP2D6 activity, more venlafaxine is channeled through the alternative N-demethylation pathway. This phenomenon represents an important example of metabolic compensation, where reduced activity in one pathway leads to increased flux through alternative routes.

The clinical significance of this altered metabolic pattern is highlighted by findings that patients with poor CYP2D6 metabolism experience more side effects when treated with venlafaxine. Specifically, patients with ODV/venlafaxine ratios below 0.3 (indicative of poor O-demethylation) had significantly more side effects (p < 0.005) and reduced serum concentrations of sodium (p < 0.05) compared to other patients. Gastrointestinal side effects, notably nausea, vomiting, and diarrhea, were the most common adverse reactions in these individuals.

A study involving genotyping revealed that individuals with ODV/venlafaxine ratios below 0.3 were all identified as poor metabolizers with genotypes 6/4 (n = 1), 5/4 (n = 2), or 6/6 (n = 1), while individuals with ratios above 5.2 were all ultrarapid metabolizers due to gene duplications. These genetic variations significantly impact the metabolic pathway dominance and resulting metabolite profiles.

Table 3: this compound Levels Across CYP2D6 Phenotypes

Competing O-Demethylation vs. N-Demethylation Pathways

The metabolism of venlafaxine involves two primary competing pathways: O-demethylation leading to ODV formation and N-demethylation resulting in NDV production. Understanding the balance and interaction between these pathways is crucial for predicting venlafaxine pharmacokinetics and potential drug-drug interactions.

In most individuals with normal CYP2D6 function, O-demethylation represents the dominant metabolic pathway for venlafaxine. Formation rates for ODV in human microsomes follow Michaelis-Menten kinetics for a single-enzyme mediated reaction with substrate inhibition, with mean parameters of Vmax = 0.36 nmol/min/mg protein, Km = 41 μM, and Ks (reflecting substrate inhibition) = 22901 μM. These kinetic parameters suggest a relatively high-affinity process compared to N-demethylation (Km = 2504 μM), which helps explain its predominance under normal conditions.

However, the balance between these pathways can be significantly altered by various factors, particularly CYP2D6 activity. When ODV production is reduced, as in CYP2D6 poor metabolizers, there is a compensatory increase in NDV formation. This metabolic shift results in substantially higher levels of this compound in both heterozygous extensive metabolizers and poor metabolizers compared to extensive metabolizers.

Interestingly, in CYP2D6-deficient livers, the Vmax/Km of O-demethylation of venlafaxine is one to two orders of magnitude lower and becomes similar to the rate of N-demethylation. This indicates that in the absence of efficient CYP2D6 activity, the two pathways may contribute more equally to venlafaxine metabolism.

The balance between these pathways also has enantiomeric considerations. Venlafaxine consists of a racemic mixture of R(+) and S(−) enantiomers, with the (R) enantiomer showing greater serotonin reuptake inhibition, while the (S) enantiomer inhibits the reuptake of both serotonin and noradrenaline. Some studies have described possible stereoselective metabolism of venlafaxine to its metabolites, with preferences for either the (S) isoform or the (R) isoform, though results have been inconsistent.

Table 4: Comparison of O-Demethylation vs. N-Demethylation Pathways

Interspecies Differences in Hepatic Metabolism

The metabolic pathways of venlafaxine exhibit notable differences across species, highlighting the challenges in extrapolating findings from animal models to humans. One striking example comes from studies on marine fish, where the preferential pathway for venlafaxine metabolism appears to differ significantly from that observed in humans.

In juvenile marine fish (Argyrosomus regius), N-demethylation was identified as the main route of metabolization of venlafaxine, contrasting with humans where O-demethylation is typically the predominant pathway. Using a combined target and suspect screening analytical approach, thirteen venlafaxine metabolites were identified in these fish, including this compound and N,N-didesmethylvenlafaxine, which were unequivocally identified using analytical standards.

This fundamental difference in metabolic preference underscores the species-specificity in venlafaxine biotransformation mechanisms. Such variations may be attributed to differences in the expression, activity, and substrate specificity of cytochrome P450 enzymes across species. The evolutionary divergence of these enzyme systems likely reflects adaptations to different physiological needs and environmental exposures.

The metabolite distribution pattern observed in fish shows a predominance of N-demethylation products in liver, plasma, and brain tissues. All thirteen identified metabolites were detected in the liver, while in plasma and brain only 9 and 6 metabolites, respectively, were detected. Based on these findings, researchers proposed for the first time a tentative metabolization pathway of venlafaxine in marine fish that differs substantially from the human pathway.

The implications of these interspecies differences extend beyond academic interest. They highlight the limitations of using animal models for predicting human drug metabolism and potential toxicity. The contrasting metabolic preferences between humans and fish also raise important questions about the environmental fate and ecological impact of venlafaxine when it enters aquatic ecosystems through wastewater.

Table 5: Interspecies Differences in Venlafaxine Metabolism

属性

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881050 | |

| Record name | N-Desmethyl Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149289-30-5 | |

| Record name | N-Desmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149289-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Mechanism and Substrate Design

The single-step method, patented in 2007, utilizes 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Formula V) as the key intermediate. This cyano compound undergoes reductive alkylation with monomethylamine hydrochloride in the presence of a transition metal catalyst (e.g., 10% palladium on carbon) under hydrogen pressure (1–2 atm). The reaction proceeds via simultaneous cyanide reduction and amine incorporation , bypassing traditional Eschweiler-Clarke methylation and avoiding formaldehyde-derived impurities.

Reaction Conditions:

-

Solvent: Methanol (10–20 volumes relative to substrate)

-

Catalyst Loading: 10–50 wt% palladium-based catalysts

-

Temperature: Ambient (20–25°C)

-

Yield: 30–89% (dependent on catalyst and stoichiometry)

Industrial Optimization and Scalability

Example 1 from the patent demonstrates that substituting dimethylamine with monomethylamine hydrochloride selectively produces N-desmethylvenlafaxine. Critical parameters include:

-

Stoichiometry: 3–5 equivalents of monomethylamine hydrochloride

-

Hydrogen Pressure: 1–2 atm for 5–40 hours

-

Workup: Basification with 10% NaOH (pH 8–10) and ethyl acetate extraction

Advantages:

-

Reduces impurity formation (e.g., Formula VI byproducts).

-

Compatible with diverse palladium catalysts (e.g., Pd/Al₂O₃).

Multi-Step Demethylation and Ring-Opening Approach

Synthesis of Spiro-Venlafaxine Intermediate

A 2009 patent discloses a method starting with 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol , which is hydrogenated to form a spiro-venlafaxine intermediate. This intermediate undergoes O-demethylation using alkane thiolate anions (generated from aliphatic thiols and bases) in polyethylene glycol (PEG) at 145–150°C, followed by ring-opening with paraformaldehyde and formic acid.

Key Steps:

-

Hydrogenation: Pd/C catalyst in glacial acetic acid.

-

Methylation: Controlled conditions to prevent venlafaxine formation.

-

Demethylation: Thiolate-PEG system at elevated temperatures.

-

Ring-Opening: Paraformaldehyde (1.43 mol) and formic acid (0.82 mol) at 53–57°C for 14–20 hours.

Salt Formation and Purification

The free base is converted to pharmaceutically acceptable salts (e.g., oxalate, succinate) via acid titration. For instance, oxalate salt formation involves:

-

Solvent System: Acetone-water mixture

-

Acid: Oxalic acid (1.1 equivalents)

-

Crystallization: Gradual cooling to 0–4°C for 24 hours

Yield Data:

| Salt Form | Yield (%) | Purity (%) |

|---|---|---|

| Oxalate | 41 | 99.9 |

| Succinate | 85 | 99.5 |

Comparative Analysis of Methodologies

Efficiency and Scalability

Industrial Applicability

The single-step method is favored for its simplicity and reduced impurity profile, whereas the multi-step approach achieves higher purity, critical for pharmaceutical formulations. The latter’s use of PEG and avoidance of explosive reagents (e.g., LiAlH₄) enhances operational safety .

化学反应分析

Types of Reactions: N-Desmethylvenlafaxine undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

N-oxide derivatives: Formed through oxidation.

Secondary amines: Resulting from reduction reactions.

Substituted derivatives: Produced via nucleophilic substitution

科学研究应用

Pharmacokinetics and Therapeutic Monitoring

N-Desmethylvenlafaxine plays a crucial role in the pharmacokinetic profile of venlafaxine. It is essential to understand how NDV behaves in the body to optimize therapeutic outcomes and minimize adverse effects.

- Detection Methods : High-performance liquid chromatography (HPLC) has been established as an effective method for measuring plasma concentrations of NDV alongside venlafaxine. This method demonstrates high specificity and sensitivity, allowing for accurate therapeutic drug monitoring . The development of HPLC methods has provided clinicians with tools to guide individualized medication regimens based on plasma concentration data.

- Clinical Relevance : Studies have shown that monitoring NDV levels can help in understanding drug interactions and variations in metabolism among patients. For instance, the presence of benzodiazepines can influence the pharmacokinetics of venlafaxine and its metabolites, including NDV .

Analytical Techniques

Various analytical techniques have been developed to study NDV, facilitating its quantification in biological samples.

- Capillary Electrochromatography : A method utilizing vancomycin silica stationary phase has been optimized for the simultaneous chiral separation of venlafaxine and NDV. This technique allows for the detection of both compounds at low concentrations, making it suitable for clinical sample analysis .

- Micellar Electrokinetic Chromatography : This method has been employed to achieve baseline separation of venlafaxine and NDV enantiomers. It provides a cost-effective alternative for pharmacokinetic studies and can identify potential drug-drug interactions .

Case Studies and Clinical Implications

Research indicates that variations in NDV levels can have significant clinical implications.

- Drug Interactions : A study highlighted the importance of understanding how NDV interacts with other medications. For instance, co-administration with indinavir was shown to affect the plasma concentrations of both NDV and venlafaxine, emphasizing the need for careful monitoring in polypharmacy settings .

- Adverse Effects : There are documented cases where elevated levels of NDV were associated with adverse effects such as cardiogenic shock. This underscores the necessity for clinicians to consider NDV levels when assessing patient responses to venlafaxine therapy .

Table: Summary of Analytical Methods for this compound

| Analytical Method | Key Features | Applications |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High specificity and sensitivity | Therapeutic drug monitoring |

| Capillary Electrochromatography | Simultaneous chiral separation | Clinical sample analysis |

| Micellar Electrokinetic Chromatography | Cost-effective, identifies drug-drug interactions | Pharmacokinetic studies |

作用机制

N-Desmethylvenlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. By blocking their reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of its parent compound, venlafaxine. The compound does not significantly affect other neurotransmitter systems, such as dopamine, which contributes to its specific therapeutic profile .

相似化合物的比较

Structural and Metabolic Differences

| Compound | Structure | Key Metabolic Pathway | Primary Enzyme Involved |

|---|---|---|---|

| Venlafaxine | Contains methyl group on nitrogen | N-demethylation, O-demethylation | CYP2D6, CYP3A4 |

| O-Desmethylvenlafaxine (ODV) | Lacks methyl group on oxygen (O-demethylated) | Further N-demethylation to DDV | CYP2D6 |

| N-Desmethylvenlafaxine (NDV) | Lacks methyl group on nitrogen (N-demethylated) | Further O-demethylation to DDV | CYP3A4 |

| N,O-Didesmethylvenlafaxine | Lacks both N- and O-methyl groups | Excretion | CYP2D6/CYP3A4 |

Key Insights :

- ODV is the primary active metabolite, contributing significantly to venlafaxine’s therapeutic effects, whereas NDV has negligible activity .

- NDV formation is mediated by CYP3A4, making it susceptible to drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) .

Pharmacological Activity

| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Clinical Relevance |

|---|---|---|---|

| Venlafaxine | +++ | ++ | Parent drug with dual action |

| O-Desmethylvenlafaxine (ODV) | +++ | ++ | Equipotent to venlafaxine |

| This compound (NDV) | + | ± | Inactive/minor contributor |

| N,O-Didesmethylvenlafaxine | ± | ± | Inactive |

Activity Scale : +++ = strong; ++ = moderate; + = weak; ± = negligible.

Sources :

Pharmacokinetic Parameters

| Parameter | Venlafaxine | ODV | NDV |

|---|---|---|---|

| Half-life (hours) | 5 ± 2 | 10 ± 3 | 12 ± 4 |

| Plasma Protein Binding | 27% | 30% | 25% |

| Metabolic Ratio (vs. ODV) | — | 1:1 (CYP2D6) | 1:10 (CYP3A4) |

Notes:

- ODV has a longer half-life than venlafaxine, supporting once-daily dosing of its prodrug, desvenlafaxine .

- NDV accumulates in patients with CYP2D6 poor metabolizer status due to compensatory CYP3A4 activity .

Clinical and Analytical Considerations

- This may affect blood-brain barrier penetration of co-administered Pgp substrates .

- Genotypic Variability: CYP2D6 ultrarapid metabolizers exhibit a 145-fold higher ODV/NDV metabolic ratio compared to CYP2D6 null genotypes, impacting therapeutic outcomes .

- Analytical Detection : NDV is quantified in plasma using UPLC-MS/MS and LC-ESI-ITFT, with distinct fragmentation patterns differentiating it from ODV .

生物活性

N-Desmethylvenlafaxine (NDV) is a significant metabolite of venlafaxine, an antidepressant primarily used for major depressive disorder and anxiety disorders. Understanding the biological activity of NDV is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the metabolic pathways, receptor interactions, pharmacokinetics, and clinical implications of NDV, supported by data tables and relevant case studies.

Metabolism and Formation

Venlafaxine is metabolized in the liver primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including NDV. The metabolic pathways involve both O-demethylation and N-demethylation processes.

- Key Enzymes Involved :

- CYP2D6 : Major enzyme responsible for the formation of O-desmethylvenlafaxine (ODV).

- CYP3A4 : Primarily responsible for the formation of NDV.

- CYP2C9 and CYP2C19 : Also contribute to NDV synthesis but to a lesser extent.

Table 1: Metabolic Pathways of Venlafaxine

| Metabolite | Enzyme(s) Involved | Formation Rate (nmol/min/mg protein) | Km (μM) |

|---|---|---|---|

| O-desmethylvenlafaxine (ODV) | CYP2D6 | 0.36 | 41 |

| This compound (NDV) | CYP3A4, CYP2C9, CYP2C19 | 2.14 | 2504 |

Pharmacological Activity

NDV exhibits distinct pharmacological properties compared to its parent compound, venlafaxine. While venlafaxine is known for its dual action on serotonin and norepinephrine reuptake inhibition, NDV's receptor affinity and activity are less well characterized.

- Receptor Interactions :

- NDV has been shown to have lower affinity for serotonin receptors compared to ODV.

- It does not exhibit significant affinity for adrenergic or histaminergic receptors, which may contribute to a more favorable side effect profile.

Clinical Implications

The clinical significance of NDV arises from its pharmacokinetic properties and its role in therapeutic drug monitoring. Variability in metabolism due to genetic polymorphisms in cytochrome P450 enzymes can influence drug efficacy and safety.

Case Study: Genetic Polymorphisms Impacting NDV Levels

A study involving 1003 patients assessed the impact of CYP2D6 polymorphisms on the O/N-desmethylvenlafaxine metabolic ratio. Findings indicated that carriers of reduced-function alleles (CYP2D641) exhibited significantly lower NDV levels compared to those with normal-function alleles (CYP2D69-10), suggesting a need for individualized dosing strategies based on genetic testing .

Pharmacokinetics

The pharmacokinetics of NDV reveal important insights into its absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Following oral administration, NDV is absorbed but at a slower rate compared to venlafaxine.

- Distribution : NDV shows a volume of distribution similar to venlafaxine but with variations based on individual metabolic capacity.

- Excretion : Predominantly excreted via urine as metabolites.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 5-11 hours |

| Volume of Distribution | 3-5 L/kg |

| Clearance | Variable based on CYP genotype |

常见问题

Q. How can N-Desmethylvenlafaxine be reliably identified and quantified in biological samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation: Use molecularly imprinted polymers (MIPs) for selective solid-phase extraction to isolate this compound from plasma, minimizing matrix effects .

- Chromatographic parameters: Optimize a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Retention times for this compound typically range between 3.5–4.2 minutes under gradient elution .

- Validation: Ensure linearity (0.5–200 ng/mL), precision (RSD <15%), and recovery (>85%) per ICH guidelines .

Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?

Answer: this compound is a secondary metabolite of venlafaxine, primarily formed via CYP3A4-mediated N-demethylation. Key considerations:

- Enzyme kinetics: Use human liver microsomes (HLMs) to study CYP3A4 activity, with ketoconazole as a selective inhibitor .

- Pharmacogenomic variability: Include CYP2D6 genotyping in study cohorts, as poor metabolizers exhibit elevated this compound concentrations due to reduced O-demethylation .

- Metabolite ratios: Calculate this compound/venlafaxine ratios to assess metabolic stability in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Answer: Contradictions often arise from:

- Analytical variability: Standardize LC-MS/MS protocols across labs using reference standards (e.g., O-Desmethylvenlafaxine Succinate Monohydrate, CAS 386750-22-7) to ensure cross-study comparability .

- Population stratification: Stratify data by CYP2D6 phenotype (e.g., poor vs. extensive metabolizers) and adjust for covariates like age and renal function .

- Statistical models: Apply mixed-effects modeling to account for inter-individual variability in clearance rates .

Q. What methodological strategies improve the sensitivity of this compound detection in low-abundance samples?

Answer:

- Pre-concentration techniques: Use microextraction by packed sorbent (MEPS) with MIPs to enhance recovery from low-volume plasma samples (<100 µL) .

- High-resolution MS: Employ Q-TOF systems for accurate mass measurement (m/z 264.1958 for [M+H]⁺) to distinguish this compound from isobaric interferences .

- Derivatization: React with dansyl chloride to improve ionization efficiency in negative-ion mode .

Methodological Optimization

Q. How should researchers design experiments to study the chiral specificity of this compound?

Answer:

- Chiral chromatography: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers. Retention times differ by 1.2–1.8 minutes .

- Enantiomer activity: Compare binding affinities at serotonin/norepinephrine transporters (SERT/NET) via radioligand assays (e.g., [³H]-citalopram for SERT) .

- Pharmacokinetic profiling: Administer racemic this compound to rodents and quantify enantiomers in plasma and brain tissue .

Data Analysis and Reporting

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Value/Range | Reference Method |

|---|---|---|

| Detection Limit (LLOQ) | 0.5 ng/mL | LC-MS/MS |

| Plasma Recovery | 85–92% | MIP-SPE |

| Metabolic Ratio (NDV/VEN) | 0.15–0.35 (CYP2D6 EMs) | Genotype-adjusted |

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Answer:

- Quality control (QC): Characterize batches via NMR (¹H and ¹³C) and HPLC purity assays (>98%). Monitor for impurities like N,O-Didesmethylvenlafaxine (CAS 93413-77-5) .

- Stability studies: Store reference standards at 2–8°C in amber vials to prevent degradation .

- Inter-lab validation: Share samples with collaborating labs for cross-verification using harmonized protocols .

Ethical and Reproducibility Considerations

Q. What documentation is critical for ensuring reproducibility in this compound research?

Answer:

- Experimental protocols: Detail instrument settings (e.g., collision energy: 20–25 eV for MS/MS), mobile phase suppliers, and column lot numbers .

- Data transparency: Share raw chromatograms and pharmacokinetic curves in supplementary materials .

- Ethical compliance: Obtain ethics approval for human/animal studies and declare conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。